Maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid) is a pentacyclic triterpene, a class of natural compounds widely distributed in the plant kingdom. [] It is found in various natural sources, most notably in pomace olive oil. [] Maslinic acid has been a subject of extensive research due to its diverse biological activities, including:
These properties highlight its potential as a nutraceutical for health promotion and as a therapeutic adjuvant in the treatment of several disorders. []
Maslinic acid is predominantly found in olive leaves, fruits, and by-products of olive oil production. Its classification as a triterpene places it within a larger category of natural products that exhibit significant biological activities. Research indicates that maslinic acid can be isolated from olive pomace, which is the solid residue left after olive oil extraction, making it a valuable compound in terms of waste utilization and sustainable practices in the food industry.
The synthesis of maslinic acid can be achieved through various methods, including:
The extraction methods are designed to maximize yield while minimizing degradation of the compound. For instance, the ultrasound-assisted method has been noted for its efficiency in extracting bioactive compounds without extensive heating, which could lead to thermal degradation .
Maslinic acid has a complex molecular structure characterized by a pentacyclic framework. Its molecular formula is C30H48O3, and it possesses a molecular weight of approximately 456.7 g/mol. The structural configuration includes multiple rings and functional groups that contribute to its chemical behavior.
Maslinic acid undergoes various chemical reactions that are crucial for its identification and application:
Maslinic acid exerts its biological effects through several mechanisms:
Maslinic acid has numerous applications in scientific research and potential therapeutic fields:
Maslinic acid possesses a complex pentacyclic ring structure (C₃₀H₄₈O₄) characterized by:
Table 1: Key Physicochemical Properties of Maslinic Acid
Property | Value/Description | Reference/Notes |
---|---|---|
Molecular Formula | C₃₀H₄₈O₄ | Confirmed via mass spectrometry |
Molecular Weight | 472.71 g/mol | [5] |
Melting Point | 267-269°C (243-245°C reported in some sources) | Polymorphism possible |
Optical Rotation | [α]D +42.1° (c=1.02 in Pyridine) | Indicates chirality |
Water Solubility | Very Low (~0.004 g/L) | Highly hydrophobic |
logP (Octanol/Water) | ~5.52 - 6.06 | Predicted; Indicates high lipophilicity |
pKa (Carboxylic Acid) | ~4.74 | Predicted; Weakly acidic |
Structural Features | Pentacyclic oleanane; 2α,3β-diol; Δ¹² double bond | Defines its biological interactions |
Its high lipophilicity (logP ~5.5-6.1) and low water solubility (~0.004 g/L) are critical determinants of its bioavailability and extraction methods. The molecule is chiral, exhibiting optical activity as confirmed by its specific rotation. The presence of both hydrophilic (carboxyl, hydroxyls) and hydrophobic (steroid-like rings) regions contributes to its amphipathic nature, influencing its interaction with biological membranes and target proteins [5] [7].
Maslinic acid is widely distributed across the plant kingdom, found in over 30 plant species globally. Its concentration varies significantly depending on the plant species, tissue type, and processing methods:
Also found in olive leaves [7].
Other Significant Plant Sources (Edible Vegetables, Fruits & Herbs):
Chinese Date (Jujube, Ziziphus jujuba) [7].
Medicinal Plants:
Table 2: Distribution of Maslinic Acid in Selected Natural Sources (Dry Weight Basis)
Source Category | Specific Source | Maslinic Acid Concentration (mg/kg Dry Weight) | Notable Reference |
---|---|---|---|
Olive Fruits/Products | Kalamata Table Olives | 1318 | [1] |
Hojiblanca Table Olives | 905 | [1] | |
Olive Pomace (Orujo) | ~8000 (0.8%) | [7] | |
Crude Pomace Olive Oil | 721 | [7] | |
Fresh Vegetables | Spinach | 1260 | [1] [7] |
Eggplant | 840 | [1] [7] | |
Aromatic Herbs | Leaf Mustard | 1740 | [7] |
Basil | 320 - 350 | [1] [7] | |
Cooked Legumes | Chickpeas | 61.9 | [1] [7] |
Large Lentils | 39.5 | [1] | |
Small Lentils | 26.3 | [1] | |
Fruits | Pomegranate | 10.8 | [1] [7] |
Mandarin | 1.18 | [1] [7] |
Maslinic acid is biosynthesized in plants via the cytoplasmic mevalonate pathway. The key precursor, oxidosqualene, undergoes cyclization catalyzed by β-amyrin synthase to form β-amyrin (olean-12-en-3β-ol). Subsequent oxidation steps convert β-amyrin into erythrodiol, then oleanolic acid, and finally maslinic acid through hydroxylation at the C-2 position [1] [7]. Its role in planta is often considered that of a phytoalexin, protecting against pathogens (e.g., deterring olive fruit fly oviposition) and pests (e.g., toxic to rice weevils) [1].
The history of maslinic acid is intrinsically linked to the olive tree (Olea europaea L.), a cornerstone of Mediterranean culture, diet, and traditional medicine for millennia:
Definitive confirmation of maslinic acid as a major component of the olive fruit cuticle came decades later [1] [7].
Traditional Use in Mediterranean Practices:
The combined extracts were processed into decoctions (teas) or topical salves, believed to enhance efficacy against infections, improve skin resilience, and aid digestion [3].
Traditional Asian Medicine Sources:
The historical reliance on these plant sources, driven by empirical observation of health benefits, provided the foundation for the modern scientific investigation into maslinic acid. This research has progressively validated many traditional claims, uncovering the molecular mechanisms underlying its broad spectrum of biological activities [1] [3] [7].
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